N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a fluorobenzene ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzenesulfonyl chloride and 2,6-dimethylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2,6-dimethylaniline in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom on the benzene ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can lead to sulfonic acids or amines, respectively.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Sulfonamides are known for their antibacterial properties, and the addition of a fluorine atom can enhance the compound’s bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers and coatings, where it can improve durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-chlorobenzenesulfonamide
- N-(2,6-dimethylphenyl)-2-bromobenzenesulfonamide
- N-(2,6-dimethylphenyl)-2-iodobenzenesulfonamide
Uniqueness
Compared to its analogs, N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and stability. This makes it a valuable compound for various applications where these properties are desired.
Properties
Molecular Formula |
C14H14FNO2S |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C14H14FNO2S/c1-10-6-5-7-11(2)14(10)16-19(17,18)13-9-4-3-8-12(13)15/h3-9,16H,1-2H3 |
InChI Key |
SEVDVOXEPVRGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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